2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a methanesulfonylpiperazine moiety, and a morpholine ring, all connected to a triazine core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Triazine Core: This is usually achieved through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Imidazole Ring: This step involves the nucleophilic substitution of one of the chlorine atoms on the triazine core with an imidazole derivative.
Attachment of the Methanesulfonylpiperazine Moiety: This is typically done through a nucleophilic substitution reaction, where the piperazine derivative is introduced.
Incorporation of the Morpholine Ring: The final step involves the substitution of the remaining chlorine atom on the triazine core with a morpholine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)-4-(4-methylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine
- 2-(1H-imidazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine
Uniqueness
What sets 2-(1H-imidazol-1-yl)-4-(4-methanesulfonylpiperazin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine apart is the presence of the methanesulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or unique chemical transformations are required.
Properties
IUPAC Name |
4-[4-imidazol-1-yl-6-(4-methylsulfonylpiperazin-1-yl)-1,3,5-triazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O3S/c1-27(24,25)23-6-4-20(5-7-23)13-17-14(21-8-10-26-11-9-21)19-15(18-13)22-3-2-16-12-22/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQPENVFRMRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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